molecular formula C15H24N4O2 B6434355 tert-butyl 4-(5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2549005-42-5

tert-butyl 4-(5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B6434355
CAS No.: 2549005-42-5
M. Wt: 292.38 g/mol
InChI Key: WWSLZPFPWDLLDW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a tert-butyl group attached to the nitrogen atom of the piperazine ring, and a 5,6-dimethylpyrimidin-4-yl group as a substituent on the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine core. One common synthetic route includes the following steps:

  • Formation of Piperazine Core: : Piperazine can be synthesized through the reaction of ethylene diamine with formaldehyde under acidic conditions.

  • Introduction of the Pyrimidinyl Group: : The pyrimidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidinyl halide reacts with the piperazine core.

  • Tert-Butylation: : The tert-butyl group is introduced through a tert-butylation reaction, where tert-butyl chloride reacts with the piperazine derivative under basic conditions.

  • Carboxylation: : Finally, the carboxylate group is introduced through a carboxylation reaction, typically using reagents like phosgene or carbonyldiimidazole (CDI).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the pyrimidinyl group or other functional groups present.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidinyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Formation of reduced pyrimidinyl derivatives or other reduced functional groups.

  • Substitution: : Formation of substituted piperazine or pyrimidinyl derivatives.

Scientific Research Applications

Tert-butyl 4-(5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate: has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including its effects on enzymes and receptors.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antiviral activities.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-(5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 4-(5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate: can be compared with other similar compounds, such as:

  • Piperazine derivatives: : Other piperazine derivatives with different substituents.

  • Pyrimidinyl compounds: : Compounds containing pyrimidinyl groups with varying substituents.

  • Tert-butyl derivatives: : Other compounds with tert-butyl groups attached to different molecular frameworks.

The uniqueness of This compound

Properties

IUPAC Name

tert-butyl 4-(5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11-12(2)16-10-17-13(11)18-6-8-19(9-7-18)14(20)21-15(3,4)5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSLZPFPWDLLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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